molecular formula C24H28N2O3 B6092954 3-[[3-(2-Hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]chromen-4-one

3-[[3-(2-Hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]chromen-4-one

Cat. No.: B6092954
M. Wt: 392.5 g/mol
InChI Key: XXRYJRJXQPKROL-UHFFFAOYSA-N
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Description

3-[[3-(2-Hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]chromen-4-one is a complex organic compound that features a chromen-4-one core structure linked to a piperazine moiety

Properties

IUPAC Name

3-[[3-(2-hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c27-15-11-21-17-25(13-14-26(21)12-10-19-6-2-1-3-7-19)16-20-18-29-23-9-5-4-8-22(23)24(20)28/h1-9,18,21,27H,10-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRYJRJXQPKROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=COC3=CC=CC=C3C2=O)CCO)CCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(2-Hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]chromen-4-one typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[[3-(2-Hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[[3-(2-Hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[3-(2-Hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]chromen-4-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The chromen-4-one core may also contribute to its biological effects by interacting with enzymes or other proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[[3-(2-Hydroxyethyl)-4-(2-phenylethyl)piperazin-1-yl]methyl]chromen-4-one apart is its unique combination of a chromen-4-one core and a piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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